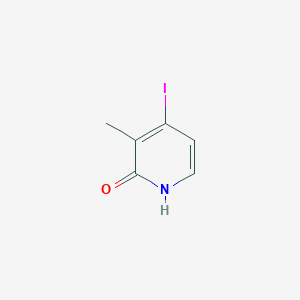

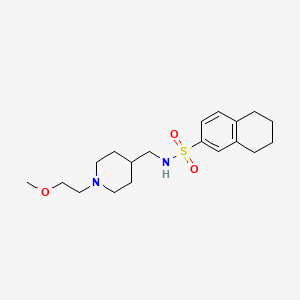

![molecular formula C7H4N2O3 B2752535 [1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid CAS No. 1352906-43-4](/img/structure/B2752535.png)

[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxazolo[4,5-b]pyridines has been approached in two main ways: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . For instance, reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess of aniline followed by intramolecular cyclization yielded 3-arylamino derivative . Similarly, 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino group gave the corresponding isoxazolo[4,5-b]pyridines under the action of NaH in DMF .Molecular Structure Analysis

The molecular formula of [1,3]Oxazolo[4,5-b]pyridin-2(3H)-one, a similar compound, is C6H4N2O2 . It has an average mass of 136.108 Da and a monoisotopic mass of 136.027283 Da .Chemical Reactions Analysis

The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric (PPA) acid .Scientific Research Applications

Therapeutic Applications and Chemical Synthesis

Oxazole and Triazole Derivatives in Medicinal Chemistry :

- Oxazole and triazole derivatives are explored for their extensive range of bioactivities, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. These compounds serve as key scaffolds in designing new therapeutic agents due to their ability to interact with various biological targets. The diverse pharmacological applications and the ongoing research to develop more effective and clinically relevant therapeutic agents underscore their importance (Kaur et al., 2018; Li et al., 2019).

Chemical and Biological Properties of Heterocyclic N-oxide Molecules :

- Heterocyclic N-oxide molecules, including oxazole and pyridine N-oxides, are valuable for their chemical and biological properties. These compounds are utilized in organic synthesis, catalysis, and as precursors for drug development, highlighting their versatility and potential in advancing both chemical sciences and pharmacology (Li et al., 2019).

Role in Organic Synthesis and Catalysis :

- The utility of oxazole and related heterocyclic compounds extends beyond pharmacology into organic synthesis and catalysis. Their involvement in forming metal complexes, designing catalysts, and facilitating asymmetric syntheses demonstrates their critical role in developing new synthetic methodologies and enhancing chemical transformations (Li et al., 2019).

Pharmacological Significance of Pyrazolo[3,4-b]pyridine Derivatives :

- Pyrazolo[3,4-b]pyridine derivatives are recognized for their versatile binding modes with kinases, making them important scaffolds for kinase inhibitor design. Their ability to bind to the hinge region of kinases and form additional interactions in the kinase pocket underlines their therapeutic relevance in treating various diseases, including cancer and inflammatory disorders (Wenglowsky, 2013).

Synthesis and Transformation of Phosphorylated Derivatives :

- The synthesis and transformation of phosphorylated derivatives of 1,3-azoles (e.g., oxazoles and imidazoles) are crucial for developing novel compounds with potential insecticidal, antihypertensive, and neuroprotective activities. This research area focuses on creating compounds with enhanced biological activity and therapeutic value (Abdurakhmanova et al., 2018).

Mechanism of Action

While the specific mechanism of action for “[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid” is not mentioned in the search results, oxazolo[4,5-b]pyridines have been studied as inhibitors of cytochrome P450 CYP17 , which is responsible for the biosynthesis of precursors of both androgens and estrogen .

Future Directions

The synthesis and study of oxazolo[4,5-b]pyridine derivatives continue to be an active area of research due to their wide range of biological activities . Future work may focus on developing new methods for their synthesis, studying their mechanisms of action, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name |

[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-7(11)4-1-2-5-6(9-4)8-3-12-5/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTYPAMVDUGLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1OC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352906-43-4 |

Source

|

| Record name | [1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

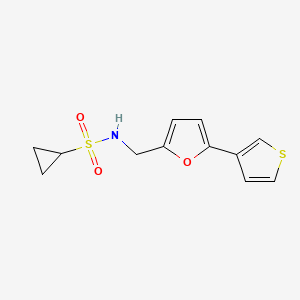

![2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2752452.png)

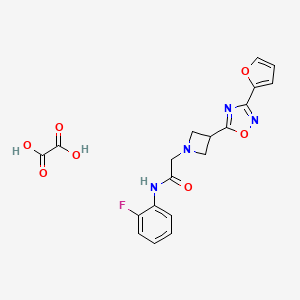

![Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2752459.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2752463.png)

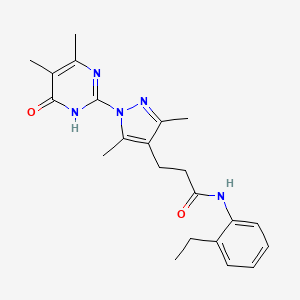

![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752464.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2752465.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2752467.png)

![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)

![3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2752470.png)